Ganodermic acid Jb
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Overview
Description
Ganodermic acid Jb is a type of triterpenoid compound found in the Ganoderma species, particularly in Ganoderma lucidum, a medicinal mushroom used in traditional Chinese medicine for over 2000 years . This compound belongs to the lanostane-type triterpenoids, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ganodermic acid Jb is challenging due to its complex stereochemistry. Traditional chemical synthesis is hindered by the need for multiple steps involving hydroxylation, methylation, and acetylation . recent advancements have enabled the biosynthesis of this compound using engineered yeast. This method involves the expression of specific cytochrome P450 enzymes in baker’s yeast, which catalyze the necessary modifications to produce this compound .
Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of triterpenoids. Additionally, biotechnological approaches, such as the use of microbial cell factories, have been developed to enhance the production of this compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions: Ganodermic acid Jb undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Reduction: Involves the reduction of carbonyl groups to hydroxyl groups.
Substitution: Reactions where functional groups are replaced by other groups, such as methylation and acetylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.
Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives of this compound .
Scientific Research Applications
Ganodermic acid Jb has a wide range of scientific research applications:
Mechanism of Action
Ganodermic acid Jb exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Ganodermic acid Jb is unique among triterpenoids due to its specific structural modifications and biological activities. Similar compounds include:
Ganoderic acid Y: Another triterpenoid from Ganoderma species with similar anti-cancer and anti-inflammatory properties.
Ganoderic acid T: Known for its hepatoprotective and anti-tumor effects.
Compared to these compounds, this compound exhibits stronger anti-tumor activities and more sophisticated modifications, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
112430-68-9 |
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Molecular Formula |
C30H46O4 |
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O4/c1-18(9-8-10-19(2)26(33)34)22-17-25(32)30(7)21-11-12-23-27(3,4)24(31)14-15-28(23,5)20(21)13-16-29(22,30)6/h10-11,13,18,22-25,31-32H,8-9,12,14-17H2,1-7H3,(H,33,34)/b19-10+/t18-,22-,23+,24+,25+,28-,29-,30-/m1/s1 |
InChI Key |
VFCVARJMDQZNKD-QZMBDJNSSA-N |
SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O |
melting_point |
201-202°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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